Product packaging for ITE-ATRA(Cat. No.:)

ITE-ATRA

Cat. No.: B1192914
M. Wt: 771.93
InChI Key: KIPFIDAQXCYKQL-WZYLGJEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ITE-ATRA is a novel degrader of CRABP proteins.

Properties

Molecular Formula

C41H49N5O8S

Molecular Weight

771.93

IUPAC Name

(2E,4E,6E,8E)-9-((E)-3-(((1-(2-(1H-Indole-3-carbonyl)thiazol-4-yl)-1,12-dioxo-5,8-dioxa-2,11-diazatridecan-13-yl)oxy)imino)-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7-dimethylnona2,4,6,8-tetraenoic acid

InChI

InChI=1S/C41H49N5O8S/c1-27(9-8-10-28(2)23-37(48)49)13-14-32-29(3)33(15-16-41(32,4)5)46-54-25-36(47)42-17-19-52-21-22-53-20-18-43-39(51)35-26-55-40(45-35)38(50)31-24-44-34-12-7-6-11-30(31)34/h6-14,23-24,26,44H,15-22,25H2,1-5H3,(H,42,47)(H,43,51)(H,48,49)/b10-8+,14-13+,27-9+,28-23+,46-33+

InChI Key

KIPFIDAQXCYKQL-WZYLGJEPSA-N

SMILES

O=C(O)/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)/C(CCC1(C)C)=N/OCC(NCCOCCOCCNC(C2=CSC(C(C3=CNC4=C3C=CC=C4)=O)=N2)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ITE-ATRA

Origin of Product

United States

Preclinical Pharmacological and Metabolic Investigations of Ite Atra

Preclinical Pharmacokinetics and Drug Metabolism (ADME)

Preclinical pharmacokinetic and drug metabolism (ADME) studies are essential for characterizing the absorption, distribution, metabolism, and excretion of a compound. For ITE-ATRA, these investigations aim to understand how the body handles the compound and its effects on the endogenous retinoid system.

Metabolic Pathways and Metabolite Identification

The metabolism of retinoids, including all-trans retinoic acid (ATRA), is complex and involves various enzymatic transformations. Key metabolites of ATRA that are often studied include 4-oxo-retinoic acid (4-oxo-RA), 4-hydroxy-retinoic acid (4-OH-RA), 18-hydroxy-retinoic acid (18-OH-RA), and 5,6-epoxy-retinoic acid (5,6-epoxy-RA) aacrjournals.orgnih.govnih.govresearchgate.netnih.gov. These metabolites are formed through oxidative processes and can be further metabolized, for instance, into water-soluble glucuronides aacrjournals.org.

In human promyelocytic leukemia NB4 cells, ATRA is metabolized to these more polar metabolites. After 24 hours in the presence of 1 µM ATRA, the concentrations of these metabolites were quantified, demonstrating their formation within a cellular context aacrjournals.org.

Table 1: Concentrations of ATRA Metabolites in NB4 Cells (after 24h with 1 µM ATRA)

MetaboliteConcentration (µM)
4-oxo-RA0.06
4-OH-RA0.03
18-OH-RA0.08
5,6-epoxy-RA0.39
ATRA (remaining)0.19

Data derived from reference aacrjournals.org.

Given that this compound functions as a CRABP degrader, its primary mechanism involves modulating the intracellular levels of endogenous retinoids like ATRA. Therefore, understanding the metabolic pathways of ATRA and its metabolites provides crucial context for predicting the metabolic fate and impact of this compound on the retinoid system.

Role of Cytochrome P450 Enzymes (e.g., CYP26) in this compound Metabolism

Cytochrome P450 (CYP) enzymes play a central role in the oxidative metabolism of retinoids. The CYP26 family, comprising CYP26A1, CYP26B1, and CYP26C1, are considered the primary mammalian hydroxylases responsible for ATRA catabolism nih.govkarger.comnih.gov. These enzymes metabolize ATRA predominantly by hydroxylation at the C-4 position of the cyclohexenyl ring, forming 4-OH-RA, which can then be further metabolized to 4-oxo-RA nih.govnih.govkarger.comnih.govuniprot.orguniprot.org. CYP26 enzymes also contribute to the formation of 18-OH-RA and 5,6-epoxy-RA nih.gov.

The CYP26 enzymes exhibit a high specificity and affinity for ATRA, with an intrinsic clearance significantly higher than other CYP enzymes like CYP3A4 and CYP2C8 nih.gov. This high affinity ensures that CYP26 enzymes are the predominant route for ATRA elimination and play a critical role in regulating ATRA homeostasis nih.govuniprot.orguniprot.org. While direct metabolic studies on this compound by CYP26 enzymes are not detailed in the provided information, its interaction with the retinoid pathway suggests that these enzymes could be involved in its own metabolism or in the subsequent metabolism of the endogenous retinoids it influences.

Cellular Retinoic Acid Binding Protein (CRABP) in this compound Homeostasis and Signaling

Cellular Retinoic Acid Binding Proteins (CRABPs) are intracellular proteins that bind retinoic acid, including ATRA, and regulate its availability for nuclear retinoic acid receptors (RARs) and its metabolic degradation hmdb.ca. CRABPs are thought to sequester retinoic acid, thereby limiting its access to metabolizing enzymes and nuclear receptors, thus influencing retinoid homeostasis and signaling hmdb.ca.

This compound is specifically identified as a "CRABP degrader" nih.govmedkoo.com. This indicates that its mechanism of action involves the degradation of CRABP proteins. By reducing CRABP levels, this compound is hypothesized to increase the intracellular concentration of free retinoic acid, making it more available for binding to and activating RARs, thereby enhancing retinoid signaling. This targeted degradation represents a novel approach to modulating retinoid pathways.

Metabolism in Specific Preclinical Models (e.g., Liver, Small Intestine)

The metabolism of retinoids, including ATRA and its metabolites, occurs in various tissues. For instance, 4-hydroxyretinoic acid and 5,6-epoxy-retinoic acid, known human metabolites of Tretinoin (ATRA), have been reported in the kidney and liver nih.govnih.gov. The liver is a primary organ for drug metabolism, and it is expected to play a significant role in the metabolism of this compound, similar to other retinoids. Preclinical studies on ATRA in animal models, such as rats, have investigated its pharmacokinetics and time-dependent elimination, indicating rapid clearance and induction of elimination processes within the first week of daily administration nih.govnih.gov. This suggests that the liver and other metabolically active organs are critical sites for retinoid processing.

Preclinical Pharmacodynamics and Target Engagement

Preclinical pharmacodynamic studies assess the biochemical and physiological effects of a compound and its mechanism of action. For this compound, target engagement primarily revolves around its interaction with the retinoid signaling pathway, particularly through its effect on CRABPs.

Proof-of-Mechanism Studies in Animal Models

Proof-of-mechanism studies for retinoids often involve demonstrating their ability to induce differentiation and engage nuclear retinoic acid receptors (RARs). ATRA and its metabolites (4-oxo-RA, 4-OH-RA, 18-OH-RA, and 5,6-epoxy-RA) have been shown to induce maturation of human NB4 promyelocytic leukemia cells aacrjournals.orgnih.govresearchgate.net. These retinoids can bind to and activate the three RAR isotypes (RARα, RARβ, and RARγ), leading to RAR-mediated transcription via retinoic acid response elements (RAREs) nih.gov.

The relative potency of ATRA and its metabolites in inducing differentiation of NB4 cells, as evaluated by the nitroblue tetrazolium reduction test, shows varying effective concentrations (EC50 values) aacrjournals.org. Similarly, their ability to activate RAR-mediated transcription demonstrates their direct engagement with these nuclear receptors nih.gov.

Table 2: Effective Concentrations (EC50) for Differentiation of NB4 Cells by ATRA and its Metabolites (72h, Nitroblue Tetrazolium Reduction Test)

CompoundEC50 (nM) ± SEM
ATRA15.8 ± 1.7
4-oxo-RA38.3 ± 1.3
18-OH-RA55.5 ± 1.8
4-OH-RA79.8 ± 1.8
5,6-epoxy-RA99.5 ± 1.5

Data derived from reference aacrjournals.org.

Table 3: EC50 Values for RAR-mediated Transcription Activation by ATRA and its Metabolites

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)
ATRA16992
4-oxo-RA33889
4-OH-RA7916494
18-OH-RA1621414
5,6-epoxy-RA77354
9-cis-RA1317358
13-cis-RA1244736

Data derived from reference nih.gov.

As a CRABP degrader, this compound is designed to increase the effective concentration of endogenous ATRA available to RARs by reducing the binding and sequestration by CRABPs. This mechanism would lead to an enhanced retinoid signaling pathway, mirroring or amplifying the effects observed with ATRA and its active metabolites in various cellular and animal models. While specific proof-of-mechanism studies for this compound in animal models are not detailed in the provided search results, its defined role as a CRABP degrader implies that it would enhance the well-established pharmacodynamic effects of ATRA by modulating its intracellular availability. Preclinical studies of ATRA in animal models, such as those investigating its impact on leukemia cells, provide a foundational understanding of the retinoid pathway that this compound aims to influence nih.govualberta.ca.

This compound is a novel chemical compound designed as a chimeric degrader, primarily targeting cellular retinoic acid-binding proteins (CRABPs). Its unique structure allows it to induce the degradation of both CRABP-1 and CRABP-2, representing a distinct pharmacological approach in the realm of retinoid-related therapeutics. nih.gov

Biomarker Development for On Target Efficacy in Preclinical Studies

For a compound like ITE-ATRA, which functions by inducing targeted protein degradation, the most direct and relevant biomarkers for on-target efficacy in preclinical studies are the levels of its target proteins themselves. Given that this compound is designed to degrade CRABP-1 and CRABP-2, the reduction in the intracellular concentrations of these proteins serves as a primary indicator of its on-target activity. nih.gov

In preclinical settings, the efficacy of this compound can be monitored by quantitatively assessing the levels of CRABP-1 and CRABP-2 in treated cells or tissues. Methods such as Western blotting are commonly employed to analyze protein expression levels and can demonstrate the compound's ability to induce the knockdown of its target proteins. nih.gov The observed decrease in CRABP-1 and CRABP-2 levels directly confirms the engagement of this compound with its intended targets and provides proof of mechanism.

This approach aligns with the broader strategy in drug development of utilizing "target engagement biomarkers" to confirm that a molecule interacts with a pathophysiologically relevant molecular target, thereby informing its potential efficacy. By monitoring CRABP degradation, researchers can gain insights into the compound's activity and optimize its preclinical development.

Cellular Process Modulation in Preclinical Models by Ite Atra

Cell Differentiation Induction and Mechanisms

ITE-ATRA is a potent inducer of cell differentiation across various cell types. Its mechanisms of action often involve the regulation of key transcription factors and signaling pathways that govern cell fate decisions.

This compound is well-known for its ability to induce granulocytic differentiation in myeloid leukemia cell lines, particularly in the context of acute promyelocytic leukemia (APL). In APL, a specific chromosomal translocation results in the formation of the PML-RARα fusion protein, which blocks myeloid differentiation. ias.ac.inaacrjournals.org Pharmacological doses of ATRA can overcome this blockage, leading to the terminal differentiation of leukemic cells. nih.gov

The mechanism involves ATRA binding to the retinoic acid receptor (RAR) portion of the fusion protein, which leads to a conformational change, dissociation of co-repressors, and recruitment of co-activators. youtube.com This restores the transcriptional activity of genes necessary for myeloid differentiation. nih.gov Studies on the human promyelocytic leukemia cell line NB4 have shown that ATRA treatment leads to the expression of maturation-specific cell surface markers like CD11c and an increase in nitroblue tetrazolium (NBT) positive cells, indicative of functional granulocytic differentiation. aacrjournals.org The induction of transcription factors such as C/EBPβ and C/EBPε is also a critical step in ATRA-induced granulocytic differentiation. ashpublications.org

Cell LineEffect of this compoundKey Mechanistic Findings
NB4 (APL)Induction of granulocytic differentiationOvercomes PML-RARα-mediated differentiation block, induces maturation markers (CD11c), increases NBT positive cells. aacrjournals.org
HL-60 (AML)Induction of differentiation. nih.govServes as a model for studying myeloid differentiation pathways.
Myeloid Cell Lines with PML/RARαRestoration of granulocytic differentiationInduces C/EBPβ and C/EBPε expression. ashpublications.org

This compound plays a positive role in directing the differentiation of stem cells into smooth muscle cells (SMCs). nih.gov In murine embryonic stem cells (ESCs), ATRA treatment has been shown to increase the frequency of contracting SMCs. nih.gov The mechanism involves the upregulation of microRNAs, such as miR-10a, which in turn represses histone deacetylase 4 (HDAC4), a known inhibitor of SMC differentiation. nih.gov

In the P19 embryonic carcinoma cell model, ATRA stimulates the expression of several SMC markers, including smooth muscle alpha-actin (ACTA2) and myosin heavy chain 11 (MYH11). nih.gov Furthermore, ATRA can be used in adherent monolayer cultures of ESCs to efficiently guide their differentiation towards an SMC lineage. nih.gov

Stem Cell TypeEffect of this compoundKey Mechanistic Findings
Murine Embryonic Stem Cells (ESCs)Increased frequency of contracting SMCsUpregulates miR-10a, which represses HDAC4. nih.gov
P19 Embryonic Carcinoma CellsStimulation of SMC marker expression (ACTA2, MYH11)Promotes the SMC differentiation program. nih.gov
Human Pluripotent Stem CellsCan be directed towards SMC lineageUsed in various differentiation protocols. plos.orgfrontiersin.org

This compound is a key signaling molecule in embryonic development and is widely used to direct the differentiation of embryonic stem cells (ESCs) in vitro. rsc.org It can influence lineage commitment towards various cell types, including neurons. rsc.orgnih.gov The effect of ATRA on ESC differentiation is often concentration-dependent and can be influenced by other signaling pathways.

ATRA signaling interacts with the Wnt signaling pathway, which is crucial for maintaining pluripotency and directing differentiation. researchgate.net ATRA has been shown to inhibit the canonical Wnt pathway, which is involved in maintaining the undifferentiated state of ESCs, while activating the noncanonical Wnt pathway, which can promote differentiation. researchgate.net This switch in Wnt signaling is a critical mechanism by which ATRA pushes ESCs towards differentiation. In the context of neuronal differentiation, ATRA can induce the expression of genes associated with brain development. nih.gov

This compound has demonstrated the ability to reverse the transformed phenotype of cells in the early stages of neoplastic progression. In an in vitro model of breast cancer progression using MCF-10F human breast epithelial cells, ATRA was able to re-differentiate early transformed cells (trMCF). nih.govnih.gov Treatment with ATRA led to the formation of normal-like acinar structures in 3D culture, a characteristic of non-transformed cells. nih.govnih.gov

This re-differentiation effect was accompanied by a significant reprogramming of gene expression. nih.govnih.gov ATRA treatment downregulated genes that were upregulated in the transformed cells and upregulated genes that were downregulated, effectively reverting the gene expression signature towards that of normal breast epithelial cells. nih.govnih.gov

Cell Proliferation Inhibition and Growth Arrest

This compound exerts anti-proliferative effects on various cancer cell lines. This growth inhibition is often associated with cell cycle arrest, typically at the G1/S transition. nih.govoup.com In human hepatoma HepG2 cells, ATRA was shown to induce growth arrest. nih.gov

The mechanism of ATRA-induced growth arrest involves the modulation of key cell cycle regulatory proteins. Studies in mouse embryonic palatal mesenchymal (MEPM) cells revealed that ATRA treatment leads to a decrease in the levels of cyclin D and E proteins. oup.com This, in turn, reduces the activity of cyclin-dependent kinases (cdk) 2 and 4, leading to decreased phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest. oup.com In breast cancer cell lines, the anti-proliferative action of ATRA is a primary effect, with apoptosis being a later, secondary consequence. nih.gov

Cell LineEffect of this compoundKey Mechanistic Findings
HepG2 (Hepatoma)Induction of growth arrest. nih.govModulation of cell cycle-related gene expression. nih.gov
MEPM (Mouse Embryonic Palatal Mesenchymal)Inhibition of cell growth and induction of cell cycle arrest. oup.comInhibits expression of cyclin D and E, reduces cdk2 and cdk4 activity, decreases Rb phosphorylation. oup.com
Breast Cancer Cell LinesInhibitory effect on growth. nih.govPrimarily induces cell-cycle arrest. nih.gov
Human Retinal Pigment Epithelial (RPE) CellsInhibition of proliferation in a dose- and time-dependent mannerArrests the cell cycle. researchgate.net

Apoptosis Induction and Regulatory Pathways

In addition to its effects on differentiation and proliferation, this compound can induce apoptosis, or programmed cell death, in various cancer cell types. The induction of apoptosis by ATRA is often mediated through the intrinsic, or mitochondrial, pathway.

In cholangiocarcinoma (CCA) cells, ATRA treatment was found to promote apoptosis by increasing the intracellular levels of reactive oxygen species (ROS). nih.gov This led to the activation of the mitochondrial apoptotic pathway, as evidenced by an increase in the activity of caspase-9 and caspase-3. nih.gov The pro-apoptotic protein Bax was also implicated in this process. nih.gov

In the mantle cell lymphoma (MCL) cell line Granta, ATRA was also shown to induce apoptosis. ashpublications.org This was preceded by the generation of ROS. ashpublications.org While ATRA is a potent inducer of differentiation in APL, its role in directly inducing apoptosis in fresh leukemic cells from APL patients is less clear, with some studies suggesting that apoptosis is not the primary mechanism of its action in this context. nih.gov However, in many other cancer cell types, apoptosis is a significant contributor to the anti-cancer effects of ATRA. nih.govnih.gov

Caspase-Dependent Apoptosis Mechanisms

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells through a caspase-dependent mechanism. This process involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are central executioners of apoptosis.

Research has elucidated that treatment with ATRA leads to the activation of specific caspases. In preclinical models of eosinophilic leukemia, ATRA treatment resulted in a notable increase in the activation of caspase-3, caspase-8, and caspase-9. researchgate.net This activation is a critical step in the apoptotic pathway, leading to the cleavage of essential cellular proteins and ultimately, cell death. For instance, the cleavage of poly(ADP-ribose) polymerase (PARP) and plasma membrane Ca2+-ATPase (PMCA) are downstream events of caspase activation that were observed following ATRA treatment, signifying the execution phase of apoptosis. researchgate.net

The induction of apoptosis by ATRA is not a universal phenomenon across all cancer types and is dependent on the cellular context and the expression of retinoic acid receptors (RARs). The activation of these caspases underscores a key mechanism by which this compound can eliminate malignant cells.

Bcl-2 Family Protein Modulation

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. This compound has been found to modulate the expression of these proteins, shifting the balance towards apoptosis.

Studies have demonstrated that ATRA can alter the ratio of anti-apoptotic to pro-apoptotic Bcl-2 family members. In eosinophilic leukemia cells, treatment with ATRA led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bak. researchgate.net This modulation results in a diminished Bcl-2/Bak ratio, which is a key factor in sensitizing cells to apoptotic stimuli. researchgate.net Specifically, the relative protein expression of Bcl-2 was found to decrease, while Bak expression increased in cells treated with ATRA for 72 hours. researchgate.net

The alteration of the Bcl-2 to Bak ratio is a significant finding, as it indicates a direct influence of this compound on the mitochondrial apoptotic pathway. By downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones, this compound lowers the threshold for apoptosis induction in cancer cells.

Table 1: Effect of ATRA on the Relative Protein Expression of Bcl-2 and Bak in EoL-1 Cells

TreatmentRelative Bcl-2 Expression (Fold Change)Relative Bak Expression (Fold Change)
Untreated1.01.0
ATRA (10⁻⁷ mol/L) for 3 days~0.5~1.5

Proteasomal and Autophagy-Dependent Degradation of Fusion Proteins

A hallmark of certain cancers, such as acute promyelocytic leukemia (APL), is the presence of oncogenic fusion proteins, for example, PML-RARα. This compound has been shown to induce the degradation of such fusion proteins through two major cellular pathways: the ubiquitin-proteasome system and autophagy.

The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins. Research has shown that ATRA treatment accelerates the degradation of the PML-RARα oncoprotein. This degradation was found to be inhibited by lactacystin, a specific inhibitor of the proteasome, indicating the involvement of this pathway. The decrease in PML-RARα expression was observed within 12 hours of treatment with pharmacological concentrations of ATRA.

In addition to the proteasomal pathway, autophagy also plays a crucial role in the degradation of PML-RARα induced by ATRA. Autophagy is a catabolic process that involves the sequestration of cellular components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. Studies have demonstrated that ATRA-induced degradation of PML-RARα is dependent on a functional autophagy pathway.

These dual mechanisms of protein degradation highlight a critical aspect of this compound's therapeutic action, as the elimination of the oncoprotein driver is essential for allowing cancer cells to undergo differentiation and relieve the block in their maturation.

Inhibition of Cell Migration and Invasion (In Vitro Studies)

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. In vitro studies have consistently demonstrated that this compound can inhibit these processes in various cancer cell lines.

Wound-healing assays and Transwell invasion assays are standard in vitro methods to assess cell migration and invasion, respectively. In studies involving glioma cell lines, ATRA significantly inhibited cell migration in a dose-dependent manner. nih.gov For example, in SHG44 glioma cells, the migration distance was significantly reduced with increasing concentrations of ATRA. nih.gov Similarly, the invasive capacity of these cells through a Matrigel matrix was also markedly decreased upon ATRA treatment. nih.gov

The inhibitory effect of ATRA on migration and invasion is, at least in part, attributed to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.gov These enzymes are crucial for degrading the extracellular matrix, a key step in cell invasion. In SHG44 cells, ATRA treatment led to a dose-dependent decrease in both MMP-2 and MMP-9 expression. nih.gov

Table 2: Effect of ATRA on Glioma Cell Migration and Invasion

Cell LineATRA Concentration (µmol/l)Migration Inhibition (%)Invasion Inhibition (%)
SHG445SignificantSignificant
10More SignificantMore Significant
20Highly SignificantHighly Significant
U875Not SignificantSignificant
10SignificantSignificant
20SignificantHighly Significant

Modulatory Effects on Cancer Stem Cells (Preclinical Research)

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be responsible for tumor initiation, progression, and resistance to therapy. Preclinical research suggests that this compound can modulate the properties of CSCs.

One of the key characteristics of CSCs is their ability to form three-dimensional spheroids, known as mammospheres in the context of breast cancer, in non-adherent culture conditions. This assay is often used as a surrogate measure of self-renewal capacity. Studies have shown that while ATRA treatment of breast cancer cell lines may lead to an increase in the number of secondary mammospheres, the diameters of these spheres are smaller. nih.gov

Furthermore, when combined with other agents, such as the PKC inhibitor Gö6976, ATRA can impair the self-renewal and clonogenicity of CSCs. nih.gov This combination has been shown to reduce both the number and diameter of secondary mammospheres. nih.gov In terms of molecular markers associated with stemness, combined treatment with ATRA and Gö6976 led to a significant reduction in the expression of CSC markers such as SOX2 and NANOG in breast cancer cell lines. nih.gov

These findings suggest that this compound, particularly in combination with other targeted agents, can effectively target the cancer stem cell population, which is a critical aspect of developing durable anti-cancer therapies.

Table 3: Effect of ATRA and Gö6976 on Breast Cancer Stem Cell Markers

Cell LineTreatmentSOX2 Expression (Fold Change)NANOG Expression (Fold Change)
LM38-LPATRAIncreased-
Gö6976-Reduced
ATRA + Gö6976ReducedReduced
HCC38ATRAIncreased-
Gö6976Reduced-
ATRA + Gö6976ReducedReduced

Advanced Research Methodologies in Ite Atra Studies

Omics Technologies for Comprehensive Analysis

Omics technologies encompass large-scale analyses of biological molecules, offering a holistic view of biological systems by linking genes, proteins, and metabolites nih.gov. These methodologies are instrumental in uncovering disease mechanisms, decoding mechanisms of action (MoA), identifying dynamic biomarkers, and supporting compound evaluation in drug discovery nih.govwikipedia.org. They include genomics (study of genetic material), transcriptomics (analysis of RNA transcripts), proteomics (large-scale study of proteins), and metabolomics (comprehensive analysis of metabolites) nih.gov. The integration of data from various omics layers provides a deeper understanding of biological systems and disease mechanisms wikipedia.org.

Gene Expression Microarray and RNA Sequencing for Transcriptional Profiling

Gene expression microarrays and RNA sequencing (RNA-Seq) are powerful tools for transcriptional profiling, allowing for the simultaneous analysis of thousands of gene expression patterns nih.gov. These methods are crucial for identifying differentially expressed genes and understanding the dynamic transcriptional responses induced by compounds like ITE-ATRA.

For instance, studies on all-trans retinoic acid (ATRA), a related retinoid, have extensively utilized cDNA microarrays to determine gene expression patterns during ATRA-induced cell differentiation. In one study, microarray experiments identified approximately 347 genes (2.8% of 12,288 cDNA elements) that were differentially expressed (more than twofold up-regulated or down-regulated) in ATRA-treated cells compared to control cells over various time points nih.gov. RNA sequencing, particularly total RNA sequencing, offers a more thorough exploration of how retinoids affect gene expression by capturing entire transcriptomes plos.orgcd-genomics.com. This allows for the comparison of transcriptional differences between sensitive and resistant cell populations, providing insights into potential mechanisms of response or resistance plos.org. RNA-Seq can also reveal novel gene structures, alternative splicing events, and single nucleotide polymorphisms (SNPs) cd-genomics.com.

These technologies generate vast datasets that can uncover new biological insights and provide a comprehensive understanding of disease mechanisms nih.gov. The data typically includes:

Differentially Expressed Genes (DEGs): Lists of genes significantly up- or down-regulated following compound treatment.

Fold Change: The magnitude of expression change for each gene.

Time-course Expression Profiles: How gene expression changes over time in response to the compound.

Quantitative Real-Time PCR (RT-PCR) for Gene Expression Validation

Quantitative Real-Time PCR (RT-PCR), also known as qPCR, is considered a highly sensitive, specific, accurate, and reproducible method for the quantitative measurement of gene expression levels frontiersin.orgthermofisher.com. It is widely used to validate gene expression data obtained from high-throughput methods like microarrays and RNA sequencing frontiersin.orgthermofisher.comnih.gov.

In the context of retinoid research, RT-PCR has been used to confirm microarray data for ATRA-induced selective gene expression profiles at various time points nih.gov. For example, the expression patterns of specific up-regulated and down-regulated genes identified by microarray analysis were consistent when validated using RT-PCR nih.gov. This technique is essential for ensuring the reliability of high-throughput gene expression studies by providing precise quantification of transcriptional abundance for selected genes nih.gov. RT-qPCR involves steps such as RNA extraction, reverse transcription to complementary DNA (cDNA), and amplification and detection of target sequences using fluorescent dyes or probes thermofisher.com.

Key data obtained from RT-PCR include:

Relative Gene Expression Levels: Quantified fold changes of target genes compared to a control or reference gene.

CT Values: The PCR cycle at which the fluorescent signal crosses a defined threshold, inversely proportional to the initial amount of target nucleic acid thermofisher.com.

MicroRNA Sequencing and Profiling

MicroRNAs (miRNAs) are small non-coding RNAs that play crucial roles in gene regulation by typically repressing the translation of target genes nih.govcd-genomics.com. MicroRNA sequencing (miRNA-seq) is a high-throughput method that enables comprehensive profiling of the expression levels of all miRNAs in cells or tissues, including low-abundance and rare miRNAs mdpi.comcd-genomics.com. It offers higher sensitivity and coverage compared to traditional methods like RT-qPCR for miRNA profiling mdpi.com.

MiRNA-seq allows for the rapid identification of known and unknown miRNAs and their expression differences across various species, tissues, developmental stages, and disease states mdpi.comcd-genomics.com. This technology is vital for studying the relationships between miRNAs and diseases, biological processes, and responses to drugs mdpi.com. For instance, ATRA treatment has been shown to modulate several miRNAs, with some being down-regulated (e.g., miR-181b, miR-106a, miR-129-1, miR-20b) and others up-regulated (e.g., miR-15b, miR-223, miR-342, miR-143, miR-30c, miR-378) in cell lines like NB4 nih.gov.

The data generated from miRNA sequencing includes:

miRNA Expression Profiles: Quantitative data on the abundance of thousands of miRNAs.

Differentially Expressed miRNAs: Identification of miRNAs whose expression levels change significantly in response to treatment.

Novel miRNA Prediction: Computational prediction of previously unannotated miRNAs plos.orgaai.org.

Target Gene Analysis: Prediction of potential mRNA targets for identified miRNAs mdpi.comcd-genomics.com.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Receptor-DNA Interactions

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a widely adopted and powerful technique for examining protein-DNA interactions on a genome-wide scale plos.orgbiocompare.commonash.edu. It is particularly valuable for identifying the precise target sites of DNA-binding proteins such as transcription factors, polymerases, and other components of the transcriptional machinery, as well as for investigating epigenetic signatures like histone modifications plos.orgbiocompare.commonash.edu.

The ChIP-seq process involves chemically cross-linking protein-DNA complexes within cells, followed by shearing the DNA into fragments biocompare.com. An antibody specific to the DNA-binding protein of interest is then used to immunoprecipitate the protein-DNA complexes biocompare.commonash.edu. After reversing the cross-links and removing proteins, the recovered DNA is sequenced biocompare.commonash.edu. The sequencing reads are aligned to a reference genome, and peaks in the read density graph reveal the locations of protein binding sites biocompare.commonash.edu. This method provides insights into the regulatory roles of proteins and helps in constructing gene regulatory networks biocompare.com.

For retinoids like this compound, which are known to interact with nuclear receptors such as Retinoic Acid Receptors (RARs), ChIP-seq is crucial for mapping where these receptors bind to DNA, particularly at Retinoic Acid Response Elements (RAREs) spandidos-publications.comresearchgate.net. Such studies can elucidate how this compound influences gene transcription by modulating the binding of its cognate receptors to specific genomic regions.

Data derived from ChIP-seq experiments include:

Genome-wide Binding Maps: Precise locations of protein-DNA interaction sites across the entire genome.

Peak Calling Data: Identification of enriched regions (peaks) corresponding to binding events.

Transcription Factor Binding Sites (TFBS): Specific DNA sequences recognized and bound by transcription factors.

Histone Modification Profiles: Mapping of epigenetic marks that influence chromatin structure and gene expression.

Biophysical and Structural Characterization Techniques

Biophysical and structural characterization techniques are essential for understanding the direct interactions between this compound and its target proteins at a molecular level, providing insights into binding affinity, specificity, and induced conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for characterizing protein-ligand interactions in solution under near physiological conditions nih.govresearchgate.netspringernature.com. It is widely used to assess the affinity and specificity of interactions, identify binding epitopes on both proteins and ligands, and characterize structural rearrangements induced by binding nih.govspringernature.com.

NMR binding experiments rely on comparing NMR parameters of the free and bound states of the molecules nih.gov. One of the most important protein-observed methods for investigating protein-ligand interactions is chemical shift mapping (CSM), also known as chemical shift perturbation (CSP) nih.gov. This involves recording a series of NMR spectra of the protein in the absence and presence of varying amounts of the binding ligand nih.gov. The 15N-heteronuclear single quantum correlation (HSQC) experiment is commonly used for chemical shift mapping due to its superior signal dispersion nih.gov. Changes in chemical shifts or signal intensities indicate residues involved in the interaction. NMR can also differentiate binding site residues from non-binding site residues, even in complex fast-exchange systems plos.org.

For this compound, NMR spectroscopy can provide critical information regarding its direct interaction with target proteins, such as cellular retinoic acid-binding proteins (CRABPs) or retinoic acid receptors (RARs), which are known to interact with retinoids. This includes:

Binding Affinity (Kd): Quantitative measurement of the strength of the interaction nih.govdiva-portal.org.

Binding Epitope Mapping: Identification of the specific amino acid residues on the protein that interact with this compound, and vice versa nih.govspringernature.com.

Conformational Changes: Detection of structural alterations in the protein upon this compound binding nih.govspringernature.com.

Binding Mechanism: Elucidation of the mode of interaction (e.g., single-site, multi-site, allosteric) plos.org.

While specific detailed research findings for this compound using these methodologies are still emerging in publicly available literature, the application of these advanced techniques, as demonstrated with related retinoids like ATRA, is fundamental to comprehensively characterize this compound's biological activities and molecular interactions.

X-ray Crystallography for Receptor Ligand Binding Domains

X-ray crystallography is a powerful technique utilized to determine the three-dimensional atomic and molecular structure of crystalline materials, including proteins and their complexes with ligands. By directing X-rays at a crystallized sample, the diffraction pattern produced can be analyzed to reveal the precise arrangement of atoms within the crystal lattice. This method is fundamental for understanding how a ligand, such as this compound, interacts with its target receptors or proteins at an atomic resolution, providing insights into binding affinity, specificity, and conformational changes induced upon binding libretexts.orgyoutube.comanton-paar.com. While X-ray crystallography is a standard tool for characterizing retinoid-receptor interactions, specific X-ray crystallographic data detailing this compound's binding to its target proteins, such as cellular retinoic acid-binding proteins (CRABPs), or other relevant receptors were not extensively detailed in the immediate search results.

Cellular and Biochemical Assays for Mechanistic Elucidation

Cellular and biochemical assays are critical for investigating the downstream effects of this compound on cellular processes and molecular pathways. These assays provide functional insights into how the compound influences cell fate, differentiation, and protein dynamics.

Differentiation assays are employed to determine a compound's ability to induce cellular maturation from an immature or cancerous state into a more specialized cell type. The Nitroblue Tetrazolium (NBT) reduction test is a common assay for evaluating granulocytic differentiation, where differentiated myeloid cells gain the ability to reduce NBT to insoluble blue formazan (B1609692) crystals frontiersin.orgaacrjournals.org. Morphological assessment, often through staining techniques like Wright-Giemsa, provides visual evidence of changes in cell size, nuclear-to-cytoplasmic ratio, and granule formation, which are hallmarks of differentiation frontiersin.orgaacrjournals.orgspandidos-publications.com. Although these assays are well-established for studying the differentiation-inducing properties of retinoids like ATRA in various cell lines ashpublications.orgfrontiersin.orgaacrjournals.orgindigobiosciences.comjhoponline.com, specific detailed findings for this compound using these differentiation assays were not extensively detailed in the immediate search results.

Apoptosis detection assays are used to identify and quantify programmed cell death. Annexin V staining is a widely used method that detects the externalization of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early event in apoptosis mdpi.comashpublications.orgnih.gov. Caspase activity assays measure the activation of caspases, a family of proteases that play central roles in the execution phase of apoptosis nih.gov. These assays provide critical information on a compound's ability to induce cell death, a desirable property in many therapeutic contexts. While these assays are frequently applied to study the apoptotic effects of retinoids such as ATRA mdpi.comashpublications.orgnih.govnih.govashpublications.orgdovepress.com, specific detailed findings for this compound using Annexin V staining or caspase activity assays were not extensively detailed in the immediate search results.

Western blot analysis is a fundamental biochemical technique used to detect specific proteins in a given sample, quantify their expression levels, and assess their post-translational modifications, such as phosphorylation. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies that bind to the target protein or its phosphorylated form nih.govtandfonline.complos.orgsemanticscholar.org.

Research Findings: this compound has been investigated using Western blot analysis to understand its impact on protein levels. Notably, this compound exhibits "protein knockdown activity" in SH-SY5Y cells after 8 hours of treatment, as observed through Western blotting svarlifescience.com. This finding indicates that this compound can reduce the expression of certain proteins within cells, consistent with its described role as a novel degrader of cellular retinoic acid-binding proteins (CRABPs) spandidos-publications.com. The ability of this compound to induce protein knockdown, as demonstrated by Western blot, highlights its potential as a targeted molecular agent.

Reporter gene assays are cell-based assays used to monitor the activation of specific receptors or signaling pathways by measuring the expression of a reporter gene (e.g., luciferase) placed under the control of a responsive promoter indigobiosciences.comresearchgate.netnih.gov. When a ligand binds to and activates its receptor, it triggers an intracellular signaling cascade that leads to the transcription of the reporter gene, producing a quantifiable signal. These assays are invaluable for determining the functional activity of compounds on nuclear receptors, such as retinoic acid receptors (RARs), which are key targets for retinoids indigobiosciences.comnih.gov. While reporter gene assays are widely employed to study the transcriptional activation mediated by retinoids like ATRA indigobiosciences.comnih.gov, specific detailed findings for this compound using these assays were not extensively detailed in the immediate search results.

Future Directions and Unexplored Avenues in Ite Atra Research

Identification of Novel Mechanistic Pathways and Therapeutic Targets

The therapeutic efficacy of ATRA, and by extension, compounds like ITE-ATRA, stems from their ability to modulate critical cellular processes such as differentiation and apoptosis through both genomic and non-genomic pathways nih.gov. A pivotal area of future research lies in elucidating novel mechanistic pathways beyond the established retinoid receptor-mediated actions.

One significant discovery highlights ATRA's direct binding, inhibition, and degradation of the Pin1 enzyme, which is frequently overexpressed in various cancers and sustains numerous oncogenic pathways sciencedaily.comresearchgate.net. This suggests Pin1 as a crucial therapeutic target for this compound and its analogs, particularly in overcoming resistance and targeting cancer stem cells sciencedaily.com. Further research aims to understand the precise structural interactions of this compound with Pin1 and the downstream consequences of its degradation.

Beyond canonical pathways, ATRA has been shown to influence cancer-driving pathways in a transcription-independent manner through the activation of kinases such as PKA and MAPK nih.gov. Investigating how this compound might similarly engage these non-canonical signaling cascades represents an unexplored avenue. Additionally, the role of ATRA in modulating microglial polarization and the TLR4/NF-κB signaling pathway in neuroinflammation suggests broader therapeutic potential beyond oncology, warranting further investigation into this compound's impact on inflammatory processes and associated novel targets nsj.org.sa. The least explored area of ATRA's function, its role in DNA repair, also presents a promising direction for this compound research nih.gov. Furthermore, studies indicate that ATRA can act as an immune checkpoint inhibitor, suggesting a potential role for this compound in immunomodulation within the tumor microenvironment nih.govfrontiersin.org. Epidermal Growth Factor Receptor (EGFR) and B-Raf have also been identified as potential molecular targets for ATRA in lung carcinogenesis, opening avenues for this compound research in this context researchgate.net.

Strategies for Overcoming Preclinical Resistance Mechanisms

A significant challenge in the preclinical and clinical application of ATRA is the development of resistance, which can be either intrinsic or acquired nih.govnih.govbiorxiv.org. Future research on this compound is critically focused on developing strategies to circumvent these resistance mechanisms.

Key mechanisms of resistance to ATRA include enhanced metabolic clearance by cytochrome P450 enzymes (e.g., CYP26A1, CYP26B1, CYP26C1), which hydroxylate ATRA to inactive metabolites, and increased drug efflux mediated by ABC transmembrane transporters, leading to reduced intracellular drug concentrations nih.govfrontiersin.org. Furthermore, alterations in the expression or function of retinoid nuclear receptors, such as the frequent loss or epigenetic silencing of RARβ in solid tumors, contribute to resistance nih.govbiorxiv.org. Research into this compound will likely explore its susceptibility to these clearance and efflux mechanisms and how its specific structure might offer advantages or require novel delivery strategies to maintain therapeutic concentrations.

Strategies being investigated to overcome resistance include the development of advanced drug delivery systems, such as liposomes, solid lipid nanoparticles, and polymer nanoparticles, which can improve drug bioavailability and targeting nih.gov. Combinatorial approaches are also a cornerstone of resistance management, aiming to target multiple pathways simultaneously nih.govaacrjournals.orgfrontiersin.orgdrugtargetreview.com. Emerging research also focuses on non-oncogene-dependent resistance mechanisms, such as epigenetic changes and phenotypic plasticity, suggesting that targeting these parallel pathways could prevent or reverse resistance to this compound drugtargetreview.com. The exploration of the aldehyde dehydrogenase (ALDH) family enzymes as targets in combination with retinoids is another promising strategy to sensitize tumor cells to treatment nih.govfrontiersin.org.

Preclinical Combinatorial Approaches with Other Research Agents

The integration of this compound with other research agents in preclinical studies is a critical direction to enhance efficacy, broaden therapeutic scope, and overcome resistance. Combinatorial strategies are designed to exploit synergistic interactions, target redundant pathways, or mitigate resistance mechanisms biorxiv.orgnih.govaacrjournals.org.

Building on the success of ATRA in combination with arsenic trioxide (ATO) in acute promyelocytic leukemia (APL), which targets Pin1, future studies may explore similar combinations with this compound sciencedaily.comresearchgate.netfrontiersin.org. Preclinical investigations have demonstrated that combining ATRA with histone deacetylase (HDAC) inhibitors, such as trichostatin A or panobinostat, can overcome differentiation blocks in ATRA-resistant APL cells nih.gov. This suggests potential synergistic effects for this compound when combined with epigenetic modifiers.

In acute myeloid leukemia (AML), the combination of ATRA and protein kinase C (PKC)412 has shown synergistic cytotoxic effects in FLT3-mutated cell lines, providing a rationale for similar investigations with this compound spandidos-publications.com. Furthermore, ATRA preconditioning combined with photodynamic therapy (PDT) using fimaporfin (B607454) has demonstrated promising anti-carcinoma effects, inducing cell cycle arrest and enhancing apoptosis biorxiv.org. This highlights the potential of this compound in combination with physical or light-activated therapies. The proteasome inhibitor bortezomib (B1684674) has also been shown to enhance ATRA-induced differentiation of neuroblastoma cells via the JNK mitogen-activated protein kinase pathway and to prevent the reduction of RARα expression, indicating its potential as a combinatorial agent with this compound plos.org. Research is also exploring combinations with ALDH-specific targets to improve therapeutic outcomes nih.gov.

Combinatorial Agent ClassSpecific Agents (Examples with ATRA)Observed Preclinical Effect (with ATRA)Potential Rationale for this compound Combination
Arsenic Trioxide (ATO)ATOTargets Pin1, synergistic in APL sciencedaily.comresearchgate.netfrontiersin.orgEnhance Pin1 inhibition, improve APL outcomes
HDAC InhibitorsTrichostatin A, PanobinostatRelieves differentiation block in ATRA-resistant APL cells nih.govOvercome epigenetic resistance, promote differentiation
Kinase InhibitorsPKC412 (FLT3-TKI)Synergistic/additive cytotoxicity in FLT3-mutated AML spandidos-publications.comTarget specific oncogenic kinases, enhance cell death
Photodynamic Therapy (PDT)Fimaporfin-based PDTInduces cell cycle arrest, enhances apoptosis biorxiv.orgLocalized anti-tumor effects, synergistic cell death
Proteasome InhibitorsBortezomibEnhances differentiation, blocks RARα reduction in neuroblastoma plos.orgPromote differentiation, stabilize retinoid receptors
ALDH Inhibitors(General ALDH-specific targets)Sensitizes tumor cells nih.govfrontiersin.orgOvercome ALDH-mediated resistance, enhance chemosensitivity

Development and Characterization of Novel this compound Derivatives and Analogs for Research

The development and characterization of novel this compound derivatives and analogs represent a crucial area for advancing the therapeutic potential of this class of compounds. The short plasma half-life of ATRA (approximately 45 minutes in humans) underscores the need for compounds with improved pharmacokinetic profiles, enhanced potency, increased specificity, and potentially distinct target interactions sciencedaily.combiorxiv.org.

Future research will focus on synthesizing new chemical entities structurally related to this compound, aiming to optimize their stability, bioavailability, and cellular uptake. This involves medicinal chemistry efforts to modify the this compound scaffold, potentially introducing features that confer resistance to metabolic degradation by CYP26 enzymes or efflux by ABC transporters. The goal is to generate compounds that can achieve and maintain therapeutically effective concentrations within target cells for longer durations.

Furthermore, the design of novel derivatives may aim to enhance specificity towards particular retinoid receptors or alternative targets like Pin1, thereby minimizing off-target effects and improving the therapeutic index. Characterization of these novel compounds will involve comprehensive in vitro and in vivo studies, including assessments of their binding affinities to target proteins, their effects on cellular differentiation and apoptosis, their metabolic stability, and their efficacy in various preclinical disease models. This iterative process of design, synthesis, and characterization is essential for identifying next-generation retinoid-like compounds with superior pharmacological properties for research applications.

Advanced Preclinical Model Systems for Mechanistic Study

The accurate and comprehensive mechanistic study of this compound requires the utilization of advanced preclinical model systems that more closely recapitulate the complexity of human biology and disease. Traditional xenograft models, while useful, often fall short due to their reliance on immunocompromised hosts and their inability to fully mimic the intricate tumor microenvironment nih.gov.

Future research will increasingly leverage sophisticated models such as:

Patient-Derived Xenografts (PDX): These models, generated by implanting patient tumor tissue directly into immunocompromised mice, maintain the histological and genetic characteristics of the original human tumor, offering a highly relevant platform for evaluating this compound efficacy and resistance mechanisms in a personalized manner aacrjournals.orgnih.gov.

Genetically Engineered Mouse (GEM) Models: GEM models provide an invaluable tool for dissecting the molecular and cellular pathogenesis of cancer and identifying specific molecular targets for this compound. They allow for the study of tumor initiation, progression, and response to therapy within an intact immune system and physiological microenvironment nih.gov. For instance, GEM models of APL have been instrumental in testing ATRA and its combinations, providing a blueprint for this compound research nih.gov.

Organoids: Three-dimensional (3D) organoid cultures derived from patient tissues or pluripotent stem cells offer a physiologically relevant in vitro system that preserves the architecture and cellular heterogeneity of the original tissue. These models are particularly useful for high-throughput screening of this compound and its combinations, as well as for detailed mechanistic studies of differentiation and drug response in a more controlled environment than in vivo models.

Advanced In Vitro Systems: This includes the increased use of primary cell lines, ex vivo samples, and more physiological culture conditions, such as 3D culture systems and co-culture models incorporating extracellular matrix components and various cell types (e.g., immune cells, stromal cells). These systems are crucial for predicting resistance mechanisms more accurately and for detailed mechanistic investigations at the cellular level aacrjournals.org.

These advanced preclinical models enable a deeper understanding of this compound's mechanisms of action, the identification of biomarkers for response and resistance, and the rational design of more effective therapeutic strategies, ultimately bridging the gap between preclinical findings and potential clinical translation.

Q & A

Q. What constitutes valid research data for ITE-ATRA studies, and how should it be categorized?

Research data for this compound includes experimental measurements (e.g., spectroscopic or chromatographic results), simulation outputs, and observational records (e.g., behavioral or environmental interactions). Valid data must be reproducible, contextually annotated, and stored in standardized formats (e.g., FAIR principles). Use tools like electronic lab notebooks (ELNs) to ensure traceability and metadata consistency .

How can researchers formulate a focused, hypothesis-driven research question for this compound investigations?

Apply Helen Kara’s criteria: ensure the question is specific (e.g., "How does this compound interact with Protein X under varying pH conditions?"), researchable (feasible with available methods), and socially relevant (e.g., implications for drug development). Avoid overly broad questions like "What are the effects of this compound?" .

Q. What experimental designs are recommended for preliminary this compound studies?

Use pre-experimental designs (e.g., single-group pretest-posttest) to establish baseline effects. For example:

GroupTreatmentMeasurement
ControlNo this compound exposureBaseline biomarker levels
ExperimentalThis compound administrationPost-treatment biomarker assay
Include validity checks (e.g., negative controls) to isolate variables .

Q. How can data integrity be ensured in this compound studies using surveys or observational methods?

Integrate attention-check questions (e.g., "Select ‘Strongly Agree’ to confirm attention") and mandatory open-ended responses (e.g., "Describe any anomalies observed during the experiment") to detect fraudulent or inattentive participants. Document these measures in ethics board applications .

Q. What ethical frameworks apply to this compound research involving human or animal subjects?

Adhere to institutional review board (IRB) guidelines, emphasizing informed consent for data sharing and transparency in AI-driven analysis. For animal studies, follow the ARRIVE 2.0 guidelines for reporting outcomes .

Advanced Research Questions

Q. How can multi-modal data (e.g., spectroscopic, behavioral, and genomic) be integrated in this compound research?

Address three challenges:

  • Data Linking : Use pseudonymization techniques to merge datasets while preserving privacy.
  • Methodological Alignment : Apply factor analysis to resolve contradictions between data types (e.g., conflicting dose-response curves).
  • Theoretical Frameworks : Ground analysis in systems biology or pharmacokinetic models to interpret multidimensional interactions .

Q. What advanced experimental designs resolve contradictory findings in this compound studies?

Implement factorial designs to test interactions between variables (e.g., temperature, concentration). For example:

FactorLevel 1Level 2
This compound Dose10µM50µM
Exposure Time24h48h
Use ANOVA to identify synergistic or antagonistic effects .

Q. How can theoretical frameworks address discrepancies in this compound mechanism-of-action studies?

Link findings to established theories (e.g., molecular docking simulations for binding affinity predictions) or propose new models (e.g., "dual-pathway activation"). Use Bayesian inference to weigh evidence for competing hypotheses .

Q. What methodological innovations improve reproducibility in this compound research?

  • Dynamic Protocol Sharing : Publish step-by-step workflows on platforms like Protocols.io .
  • AI-Enhanced Replication : Train machine learning models on existing datasets to predict experimental outcomes, reducing trial-and-error approaches .

Q. How can AI tools be ethically deployed in this compound data analysis?

Q. Table 1: Data Types in this compound Research

Data TypeExample SourcesAnalysis Tools
ExperimentalHPLC chromatogramsMATLAB, Python (SciPy)
ObservationalBehavioral recordingsNVivo, MAXQDA
SimulatedMolecular dynamicsGROMACS, AMBER

Q. Table 2: Resolving Data Contradictions

Contradiction TypeResolution StrategyExample Application
Dose-response mismatchMeta-regression analysisCross-study dose normalization
Methodological biasBlind re-analysisIndependent NMR validation

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ITE-ATRA
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.